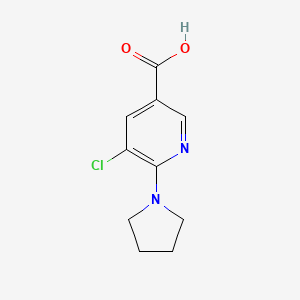![molecular formula C13H10Cl3N B3033456 2,6-dichloro-N-[(3-chlorophenyl)methyl]aniline CAS No. 1024204-82-7](/img/structure/B3033456.png)
2,6-dichloro-N-[(3-chlorophenyl)methyl]aniline
Overview
Description
2,6-Dichloro-N-[(3-chlorophenyl)methyl]aniline, commonly known as DCMAn, is an aromatic organic compound that is widely used in a variety of laboratory research applications. It is also known as 2,6-dichloroaniline, and it is a colorless to pale yellow liquid that has a faint amine-like odor. DCMAn is mainly used in the synthesis of other organic compounds, and it is also used as a reagent in various chemical reactions. DCMAn is a widely used compound in scientific research and is a valuable tool for understanding biochemical and physiological processes.
Scientific Research Applications
Structural and Molecular Studies
- Conformational Analysis : The compound exhibits specific molecular conformations, highlighted in studies like the one on N-(2-Methylphenyl)benzenesulfonamide, where the conformation of the N—H bond is anti to the ortho-methyl group on the aniline ring. This kind of analysis is crucial for understanding molecular interactions and stability (B. Gowda et al., 2008).
Synthesis and Chemical Reactions
- Method Development for Anti-inflammatory Drugs : A new method for the commercial production of 2,6-dichlorodiphenylamine, a key product in the synthesis of anti-inflammatory drugs, involves interaction with aniline derivatives (I. P. Graevskaya et al., 2006).
- Polyurethane Cationomers Synthesis : The compound has applications in the synthesis of polyurethane cationomers, which are materials with potential fluorescent properties (E. Buruianǎ et al., 2005).
Material Science and Industrial Applications
- Olefin Polymerization Catalysts : Derivatives of the compound have been used in the synthesis of new olefin polymerization catalysts based on nickel(II) and palladium(II) complexes, which are important in material science and industrial processes (Markus B. Schmid et al., 2001).
- Synthesis of Antimicrobial Compounds : The compound plays a role in the synthesis of various antimicrobial agents, showing the versatility of its derivatives in pharmaceutical applications (M. M. Edrees et al., 2010).
Safety and Hazards
While specific safety and hazard information for “2,6-dichloro-N-[(3-chlorophenyl)methyl]aniline” is not available, related compounds such as 2,6-Dichloroaniline have been identified as hazardous. They are labeled with the signal word “Danger” and have hazard statements including H301, H311, H317, H331, H373, H410 .
properties
IUPAC Name |
2,6-dichloro-N-[(3-chlorophenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl3N/c14-10-4-1-3-9(7-10)8-17-13-11(15)5-2-6-12(13)16/h1-7,17H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSHLIYVZAWJAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-1H-pyrazole](/img/structure/B3033374.png)

![2-[(3,4-Difluorophenyl)amino]nicotinic acid](/img/structure/B3033377.png)


![4-Chloro-2-{[(4-fluorobenzyl)amino]methyl}phenol](/img/structure/B3033383.png)
![4-Chloro-2-({[2-(2-thienyl)ethyl]amino}methyl)phenol](/img/structure/B3033384.png)
![4-Chloro-2-{[(2-fluorobenzyl)amino]methyl}phenol](/img/structure/B3033386.png)
![2-{[(4-Bromo-3-methylphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033387.png)
![4-Chloro-2-{[(2-chlorobenzyl)amino]methyl}phenol](/img/structure/B3033388.png)
![2-{[(2,4-Dimethylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3033391.png)
![2-{[(3,5-Dichlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3033393.png)
![4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide](/img/structure/B3033394.png)